molecular formula C16H16N2O3 B14203603 Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate CAS No. 851680-56-3

Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate

Cat. No.: B14203603
CAS No.: 851680-56-3
M. Wt: 284.31 g/mol
InChI Key: JJVMKAZGZWQXNV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate typically involves the reaction of benzyl alcohol with 4-oxo-4-[(pyridin-3-yl)amino]butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and advanced purification techniques like chromatography may also be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation, thereby affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(pyridin-3-yl)butanoic acid
  • 4-oxo-4-(pyridin-3-yl)butanal
  • Benzyl 4-oxopiperidine-1-carboxylate

Uniqueness

Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

851680-56-3

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

benzyl 4-oxo-4-(pyridin-3-ylamino)butanoate

InChI

InChI=1S/C16H16N2O3/c19-15(18-14-7-4-10-17-11-14)8-9-16(20)21-12-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,18,19)

InChI Key

JJVMKAZGZWQXNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)NC2=CN=CC=C2

Origin of Product

United States

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